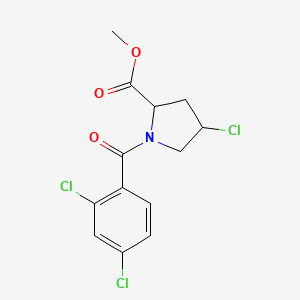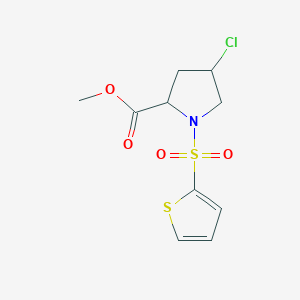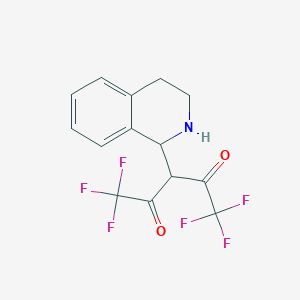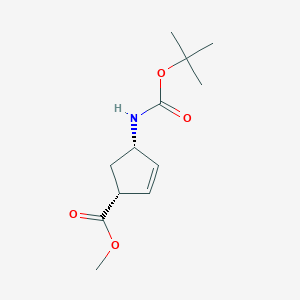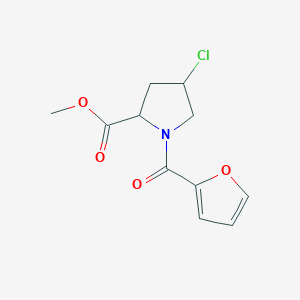
Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate, also known as MCCP, is a chemical compound that has been widely used in scientific research for its unique characteristics. This compound belongs to the pyrrolidinecarboxylate class of chemicals and has a molecular formula of C13H14ClNO4. MCCP has been used in various research studies due to its ability to interact with biological systems and produce significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Polymer Science
The modification of biopolymers like xylan through chemical processes demonstrates the potential for creating biopolymer ethers and esters with specific properties, hinting at the broader field of chemical modifications in which compounds like Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate could play a role. For example, the synthesis of xylan esters and the exploration of their applications in drug delivery and as paper strength additives showcase the innovative ways chemical modifications can be applied to enhance material properties and functionality (Petzold-Welcke et al., 2014).
Pharmaceutical Applications
In the realm of pharmaceuticals, the stereochemistry of compounds similar to Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate is crucial for their pharmacological profile. For instance, the review on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in determining the biological properties of enantiomers, suggesting that understanding the stereochemical aspects of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate could be vital for its pharmaceutical applications (Veinberg et al., 2015).
Environmental Science
Research into the environmental impacts of chemicals provides context on the importance of monitoring and managing the use of potentially hazardous compounds. Studies on herbicides and pesticides, such as the toxicity and environmental fate of 2,4-D, offer insights into the methodologies for assessing the environmental and health risks associated with chemical usage. This research underscores the necessity of evaluating compounds like Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate for their environmental and toxicological profiles (Dinis-Oliveira et al., 2008).
Analytical Chemistry
The development of fluorescent chemosensors based on related chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, illustrates the potential of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate in analytical applications. Such compounds could be foundational in designing new sensors for environmental monitoring, medical diagnostics, or chemical analysis (Roy, 2021).
Eigenschaften
IUPAC Name |
methyl 4-chloro-1-(furan-2-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)8-5-7(12)6-13(8)10(14)9-3-2-4-17-9/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMXCZPAQVANPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)
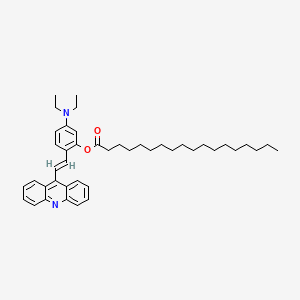
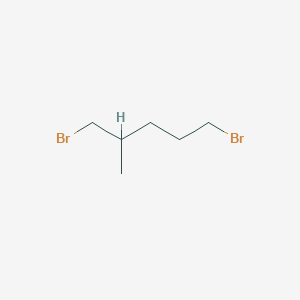
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
![2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119470.png)
